molecular formula C14H20ClNO3 B15298485 Ethyl 2-hydroxy-5-(piperidin-4-yl)benzoate hydrochloride

Ethyl 2-hydroxy-5-(piperidin-4-yl)benzoate hydrochloride

Cat. No.: B15298485
M. Wt: 285.76 g/mol
InChI Key: SPRKGBIDBSJMTO-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-5-(piperidin-4-yl)benzoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine are significant in the pharmaceutical industry due to their biological activities and are often used as building blocks in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-5-(piperidin-4-yl)benzoate hydrochloride typically involves the esterification of 2-hydroxy-5-(piperidin-4-yl)benzoic acid with ethanol in the presence of a suitable acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-5-(piperidin-4-yl)benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-hydroxy-5-(piperidin-4-yl)benzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing drugs targeting the central nervous system.

    Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-5-(piperidin-4-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s pharmacokinetics and pharmacodynamics .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(piperidin-4-yl)benzoate hydrochloride
  • 2-(Piperidin-4-yl)benzoic acid hydrochloride
  • 1-(4-Fluorobenzyl)piperidin-4-yl methanol

Uniqueness

Ethyl 2-hydroxy-5-(piperidin-4-yl)benzoate hydrochloride is unique due to the presence of both a hydroxyl group and an ester group, which can participate in various chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and drug design .

Properties

Molecular Formula

C14H20ClNO3

Molecular Weight

285.76 g/mol

IUPAC Name

ethyl 2-hydroxy-5-piperidin-4-ylbenzoate;hydrochloride

InChI

InChI=1S/C14H19NO3.ClH/c1-2-18-14(17)12-9-11(3-4-13(12)16)10-5-7-15-8-6-10;/h3-4,9-10,15-16H,2,5-8H2,1H3;1H

InChI Key

SPRKGBIDBSJMTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C2CCNCC2)O.Cl

Origin of Product

United States

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